tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate
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Overview
Description
tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is known for its use in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. The reaction mixture is then purified using standard techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and pharmaceutical research due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .
Comparison with Similar Compounds
- tert-Butyl n-methylcarbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl n-[2-(methylcarbamoyl)ethyl]carbamate
Uniqueness: tert-Butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines under mild conditions sets it apart from other similar compounds .
Biological Activity
Tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate is a compound belonging to the class of N-methyl carbamates, which are widely recognized for their biological activities, particularly as insecticides and potential therapeutic agents. This article delves into the biological activity of this compound, focusing on its metabolic effects, anticholinesterase activity, and implications for environmental health.
Chemical Structure and Properties
The chemical structure of this compound can be denoted as follows:
- Chemical Formula : C10H18N2O3
- Molecular Weight : 202.26 g/mol
This compound features a tert-butyl group, a methyl group, and a carbamate moiety, which are significant for its biological interactions.
Metabolic Activity
Recent studies have highlighted the metabolic pathways of N-methyl carbamates, including this compound. The metabolism of these compounds often involves enzymatic processes that lead to various metabolites, influencing their biological activity.
- Metabolism in Mammals and Insects : Research indicates that the metabolism of similar carbamates involves hydroxylation and N-demethylation processes. For instance, studies on m-tert-butylphenyl N-methylcarbamate demonstrated significant species variation in metabolic outcomes, suggesting differing enzymatic pathways across species .
- Hepatic Effects : In a mouse model exposed to methomyl (a related N-methyl carbamate), disruptions in hepatic xenobiotic metabolism were observed, leading to increased hepatic steatosis without causing direct liver injury. This suggests that similar compounds may affect liver function by altering metabolic pathways .
Anticholinesterase Activity
One of the notable biological activities of this compound is its potential anticholinesterase action, which is critical for its use as an insecticide.
- Mechanism of Action : The compound acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged neurotransmission and ultimately affecting insect behavior and survival.
- Comparative Activity : Studies have shown that related compounds exhibit varying degrees of AChE inhibition. For example, methomyl's Z isomer was found to be significantly more potent than its E isomer, with anticholinesterase activity reported to be up to 100 times greater .
Environmental and Health Implications
The biological activity of this compound raises concerns regarding its environmental impact and potential health risks.
- Endocrine Disruption : Similar N-methyl carbamates have been implicated as endocrine disruptors, affecting metabolic health and potentially leading to conditions such as toxicant-associated steatotic liver disease (TASLD) .
- Pesticide Residue Concerns : As with many pesticides, residues from this compound can persist in the environment, posing risks to non-target organisms and human health through food chain accumulation .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11(5)6-7(12)10-4/h6H2,1-5H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVBBFDWLDDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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